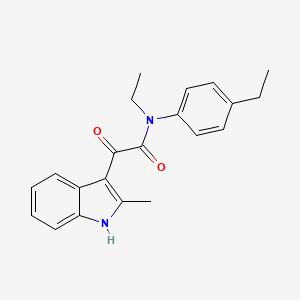
N-ethyl-N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Vue d'ensemble
Description
N-ethyl-N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C21H22N2O2 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-ethyl-N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known by its CAS Number 862813-75-0, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive understanding of its effects.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features an indole structure, which is known for various biological activities, including anti-cancer and anti-inflammatory properties.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O2 |
| Molecular Weight | 350.41 g/mol |
| CAS Number | 862813-75-0 |
Research indicates that compounds similar to this compound may interact with various biological pathways. The indole moiety is particularly noted for its ability to modulate neurotransmitter systems, potentially influencing both central nervous system (CNS) activity and peripheral effects.
Key Mechanisms:
- Serotonergic Activity : Indole derivatives often exhibit interactions with serotonin receptors, which can affect mood and anxiety levels.
- Anti-inflammatory Effects : Some studies have suggested that indole-based compounds may inhibit inflammatory pathways, reducing the production of pro-inflammatory cytokines.
- Antineoplastic Properties : Certain derivatives show promise in inhibiting tumor growth through various mechanisms, including apoptosis induction in cancer cells.
Case Studies
-
Neuropharmacological Studies : A study conducted on related indole compounds demonstrated significant anxiolytic effects in animal models, suggesting potential therapeutic applications for anxiety disorders.
- Findings : Reduction in anxiety-like behavior was observed in rodents treated with the compound, with a notable decrease in locomotor activity in elevated plus-maze tests.
-
Cancer Research : In vitro studies have indicated that compounds with similar structures can induce apoptosis in cancer cell lines.
- Findings : Treatment with these compounds resulted in increased levels of caspase activity and decreased cell viability in various cancer types.
In Vivo Studies
In vivo studies using rodent models have shown that administration of this compound leads to significant alterations in behavior and physiological responses:
| Study Type | Observations |
|---|---|
| Behavioral Tests | Decreased anxiety-like behavior |
| Physiological Tests | Altered heart rate and blood pressure |
Propriétés
IUPAC Name |
N-ethyl-N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-15-10-12-16(13-11-15)23(5-2)21(25)20(24)19-14(3)22-18-9-7-6-8-17(18)19/h6-13,22H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTDLUYZPWFTNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















